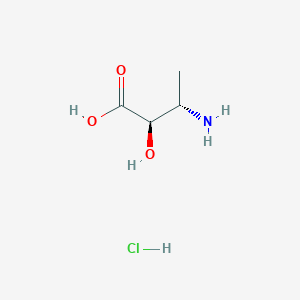
(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride
説明
“(2R,3S)-3-Amino-2-hydroxy-butyric acid hydrochloride” is a chemical compound. It is a derivative of serine, which is one of the 20 standard amino acids used in living organisms for the biosynthesis of proteins . It is also related to “(2R,3S)-2,3-Dihydroxybutanoic acid”, which has a molecular formula of C4H8O4 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds is a topic of ongoing research. For example, “(2R,3S)-3-Phenylisoserine hydrochloride” has been used in the synthetic preparation of the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its stereochemistry. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The molecule “(2R,3S)-2,3-Dihydroxybutanoic acid” has a molecular formula of C4H8O4, an average mass of 120.104 Da, and a monoisotopic mass of 120.042259 Da .科学的研究の応用
Neuropharmacology and Microbiota-Gut-Brain Axis
Research indicates that microbial metabolites such as short-chain fatty acids (SCFAs), including butyric acid, influence brain function and behavior. Butyrate, produced in the mammalian gut through dietary fiber fermentation, has shown promising effects in treating obesity, diabetes, inflammatory diseases, and neurological disorders. Its roles as an energy source via β-oxidation and as an inhibitor of histone deacetylases (HDACs) underscore its significance in host-microbe crosstalk and its experimental use in neurological research (Stilling et al., 2016).
Dermatological Applications
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds help treat photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis, demonstrating the importance of hydroxy derivatives in dermatology (Kornhauser et al., 2010).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), with antioxidant properties, have been studied for their structure-activity relationships (SARs). These studies help generate more potent antioxidant molecules, highlighting the critical role of the unsaturated bond in the side chain and modifications of the aromatic ring and carboxylic function in enhancing activity (Razzaghi-Asl et al., 2013).
Biotechnological Production and Wastewater Treatment
Research into the biotechnological production of lactic acid from biomass illustrates the potential for deriving valuable chemicals from natural sources. Lactic acid's derivatives, including pyruvic acid and lactate ester, show the versatility of hydroxycarboxylic acids in green chemistry (Gao et al., 2011). Additionally, treatment options for reclaiming wastewater produced by the pesticide industry highlight the environmental importance of managing toxic pollutants, where related compounds can contribute to effective treatment strategies (Goodwin et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “®-3-Amino-4-(2,4,5-Trifluoro-Phenyl)-Butanoic Acid Hydrochloride”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to handle the compound with appropriate protective equipment and to seek medical advice if exposure occurs .
特性
IUPAC Name |
(2R,3S)-3-amino-2-hydroxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOCKVJSXPCGKD-LJUKVTEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705267 | |
| Record name | (2R,3S)-3-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339161-04-5 | |
| Record name | (2R,3S)-3-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal](/img/structure/B3129804.png)

![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)


![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)

![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)

![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)
![(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129867.png)
